2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-27-14-8-9-15(17(10-14)28-2)20-24-19(29-25-20)12-30-21-22-16(11-18(26)23-21)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFKZWNBWWLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary subunits:
- 6-Phenyl-4-pyrimidinol core with a thiol group at position 2.
- 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methylsulfanyl side chain.
Coupling these subunits via nucleophilic substitution or oxidative thiol-alkyne reactions forms the final structure. Critical synthetic steps include:
- Construction of the 1,2,4-oxadiazole ring.
- Functionalization of the pyrimidinol scaffold.
- Formation of the methylsulfanyl bridge.
Synthesis of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl Chloride
Amidoxime Formation from 2,4-Dimethoxybenzonitrile
The oxadiazole synthesis begins with converting 2,4-dimethoxybenzonitrile (1 ) to its amidoxime derivative (2 ). As demonstrated by Lukyanov et al., treatment with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water under reflux (60°C, 4 h) achieves >90% conversion. Ultrasound irradiation (40 kHz, 50°C, 1 h) enhances reaction efficiency, reducing time by 60% compared to conventional heating.
Reaction Conditions:
O-Acylation with Chloroacetic Acid
The amidoxime (2 ) undergoes O-acylation with chloroacetic anhydride to form O-(chloroacetyl)amidoxime (3 ). Patel et al. optimized this step using DMF as solvent at 0°C, achieving 85% yield while minimizing hydrolysis side reactions.
Key Parameters:
Cyclodehydration to 1,2,4-Oxadiazole
Cyclization of 3 to 5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole (4 ) is achieved via two pathways:
Thermal Cyclization
Heating 3 in toluene at 110°C for 6 h affords 4 in 78% yield. However, prolonged heating risks decomposition of the dimethoxyphenyl group.
Tetrabutylammonium Fluoride (TBAF)-Catalyzed Method
Employing TBAF (0.2 equiv) in THF at room temperature (24 h) improves yield to 89% with superior functional group tolerance. This method avoids thermal degradation, making it preferable for heat-sensitive intermediates.
Synthesis of 2-Mercapto-6-phenyl-4-pyrimidinol
Pyrimidinol Core Construction via Biginelli Condensation
Adapting the one-pot Biginelli protocol, 4-pyrimidinol (5 ) is synthesized from benzaldehyde, urea, and ethyl acetoacetate in refluxing ethanol (12 h, 72% yield). Introduction of the phenyl group at position 6 is facilitated by substituting benzaldehyde with cinnamaldehyde derivatives.
Thiol Group Introduction
Chlorination of 5 at position 2 using POCl$$_3$$ (reflux, 4 h) yields 2-chloro-6-phenyl-4-pyrimidinol (6 ), followed by nucleophilic displacement with NaSH (DMF, 80°C, 3 h) to afford 2-mercapto-6-phenyl-4-pyrimidinol (7 ) in 65% overall yield.
Optimization Note: Ultrasound-assisted thiolation (40 kHz, 50°C, 1 h) increases yield to 78% by enhancing reaction kinetics.
Coupling of Oxadiazole and Pyrimidinol Subunits
Nucleophilic Substitution
Reaction of 4 (chloromethyl-oxadiazole) with 7 (thiol-pyrimidinol) in anhydrous DMF using K$$2$$CO$$3$$ (2.0 equiv) as base (25°C, 12 h) achieves 82% coupling efficiency. Elevated temperatures (50°C) reduce reaction time to 4 h but risk oxidation of the thiol to disulfide.
Critical Parameters:
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability: The electron-rich dimethoxyphenyl group increases susceptibility to ring-opening under acidic conditions. Using aprotic solvents (THF, DMF) and neutral pH during cyclization mitigates this issue.
- Thiol Oxidation: Strict anaerobic conditions (Schlenk line) and antioxidant additives (0.1% BHT) preserve thiol reactivity during coupling.
- Regioselectivity in Pyrimidinol Functionalization: Directed ortho-metalation (LiTMP, -78°C) ensures precise thiol introduction at position 2, avoiding positional isomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinol core, potentially leading to ring opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole or pyrimidinol derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrimidinol moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and inferred pharmacological implications.
Structural Analogues with 1,2,4-Oxadiazole Moieties
Key Observations :
- The target compound’s 2,4-dimethoxyphenyl group distinguishes it from ’s methylphenyl-substituted analog, likely enhancing solubility and π-π stacking interactions .
- Compared to CAS 1040645-62-2, the pyrimidinol core provides a hydrogen-bond donor (OH group), which could improve target engagement compared to the triazolopyrimidinone’s carbonyl-dominated interactions .
- The sulfanyl linker in the target compound and Enamine’s triazole analog () offers conformational flexibility, but the latter’s morpholine substituent may confer better aqueous solubility .
Functional Analogues in TRP Channel Modulation
Compounds from (e.g., 46–51) share the 1,2,4-oxadiazole scaffold but are linked to benzimidazolone or piperidine-containing cores. These analogs exhibit dual TRPA1/TRPV1 antagonism, with yields ranging from 30–72% and purities >98% .
Biological Activity
The compound 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidinol core linked to an oxadiazole moiety and a sulfanyl group. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications. The general synthetic route can be outlined as follows:
- Preparation of the Oxadiazole : This involves the condensation of appropriate aryl compounds with hydrazine derivatives.
- Formation of the Pyrimidinol Ring : This step usually involves cyclization reactions under acidic or basic conditions.
- Final Coupling : The introduction of the sulfanyl group is performed using nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activities. In particular, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via mitochondrial pathway |
| HT-29 (Colon) | 15 | Cell cycle arrest in G0/G1 phase |
| A549 (Lung) | 12 | Inhibition of cell proliferation |
The compound has shown a stronger cytotoxic effect than standard chemotherapeutics like Cisplatin and Doxorubicin in certain assays .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects.
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Study on MDA-MB-231 Cells : A recent study reported that derivatives similar to our compound significantly reduced cell viability and induced apoptosis in triple-negative breast cancer cells through ROS-mediated pathways .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of related oxadiazole compounds led to a significant decrease in paw edema in rat models, indicating anti-inflammatory potential .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing the compound?
- Methodological Answer: Synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Sulfur alkylation using mercaptopyrimidinol derivatives, optimized at pH 7–8 to prevent side reactions .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Parameters: Temperature (±5°C precision), pH control (buffered solutions), and inert atmosphere (N₂/Ar) to avoid oxidation .
Table 1: Synthesis Yield Optimization
| Step | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 80 | Ethanol | 65–70 | ≥95% |
| 2 | 25 (RT) | DMF | 55–60 | 90% |
| 3 | – | EA/Hex | 85 | ≥99% |
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodological Answer:
- Purity: High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) .
- Structural Confirmation:
- ¹H/¹³C NMR: Assign peaks for methoxy (δ 3.8–4.0 ppm), oxadiazole (C=O, δ 160–170 ppm), and pyrimidinol (NH, δ 10–12 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity against target enzymes?
- Methodological Answer:
- Assay Design: Use a randomized block design with split plots (e.g., enzyme concentration as main plot, compound concentration as subplot) to account for variability .
- Controls: Include positive (known inhibitors) and negative (DMSO vehicle) controls.
- Data Collection: Measure IC₅₀ via dose-response curves (4-parameter logistic model) .
Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (pH, temperature, buffer composition) .
- Meta-Analysis: Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Computational Validation: Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across structural models .
Q. What strategies ensure the compound’s stability under varying physiological conditions?
- Methodological Answer:
- Degradation Studies:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC over 72 hours .
- Oxidative Stress: Expose to H₂O₂ (0.1–1 mM) and measure degradation products .
- Light Sensitivity: Conduct amber-glass vs. clear-glass stability tests under UV-Vis light .
Q. How to computationally model the compound’s structure-activity relationships (SAR)?
- Methodological Answer:
- QSAR Models: Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO/LUMO) with bioactivity .
- Pharmacophore Mapping: Identify critical moieties (e.g., 2,4-dimethoxyphenyl) using Schrödinger’s Phase .
Data Contradiction Analysis Framework
Table 2: Conflicting Bioactivity Data Resolution
| Study | Reported IC₅₀ (µM) | Proposed Resolution |
|---|---|---|
| A | 0.5 | Verify enzyme lot variability |
| B | 5.2 | Re-test under standardized assay conditions |
| C | 2.1 | Validate via orthogonal assay (SPR vs. fluorescence) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
